molecular formula C16H13N3O5 B5522095 5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5522095
M. Wt: 327.29 g/mol
InChI Key: RUHMTBMGXPNEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H13N3O5 and its molecular weight is 327.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.08552052 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has shown that derivatives of 1,3,4-oxadiazole, which include compounds structurally related to 5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole, exhibit antimicrobial and antifungal properties. For instance, compounds synthesized using 3-methoxyphenol as a starting substance demonstrated significant antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi (Kaya et al., 2017). Another study reported that similar compounds showed notable antibacterial activities against Escherichia coli and other bacterial strains (Li et al., 2012).

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their potential in cancer treatment. A study highlighted the synthesis of derivatives using 3-methoxyphenol, which were then screened for antiproliferative activity against human tumor cell lines, including lung and breast cancer cells (Kaya et al., 2017). Another research explored the design and synthesis of oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1 (CRMP 1), showing promise in treating small lung cancer (Panchal et al., 2020).

Corrosion Inhibition

Oxadiazole derivatives have been utilized in the field of corrosion inhibition. A study demonstrated that synthesized oxadiazole derivatives effectively inhibited the corrosion of mild steel in acidic conditions (Kalia et al., 2020). Another research indicated the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, revealing their effectiveness through various physicochemical and theoretical studies (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing nitro groups can sometimes be explosive. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-22-13-6-3-7-14(9-13)23-10-15-17-16(18-24-15)11-4-2-5-12(8-11)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHMTBMGXPNEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.